Methyl 2-acetylamino-3-chloropropionate Methyl 2-acetylamino-3-chloropropionate
Brand Name: Vulcanchem
CAS No.: 40026-27-5
VCID: VC13345119
InChI: InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)
SMILES: CC(=O)NC(CCl)C(=O)OC
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.60 g/mol

Methyl 2-acetylamino-3-chloropropionate

CAS No.: 40026-27-5

Cat. No.: VC13345119

Molecular Formula: C6H10ClNO3

Molecular Weight: 179.60 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetylamino-3-chloropropionate - 40026-27-5

Specification

CAS No. 40026-27-5
Molecular Formula C6H10ClNO3
Molecular Weight 179.60 g/mol
IUPAC Name methyl 2-acetamido-3-chloropropanoate
Standard InChI InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)
Standard InChI Key IGKDMFMKAAPDDN-UHFFFAOYSA-N
SMILES CC(=O)NC(CCl)C(=O)OC
Canonical SMILES CC(=O)NC(CCl)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-acetylamino-3-chloropropionate is a chlorinated N-acetyl alanine derivative with the molecular formula C6H10ClNO3\text{C}_6\text{H}_{10}\text{ClNO}_3 and a molecular weight of 179.602 g/mol . The compound features a propionate backbone substituted with an acetylated amino group at position 2 and a chlorine atom at position 3, esterified with a methyl group. X-ray crystallographic studies confirm its planar amide group and staggered conformation around the C2-C3 bond, which influence its reactivity in subsequent synthetic steps .

Table 1: Physicochemical Properties of Methyl 2-Acetylamino-3-Chloropropionate

PropertyValue
Density (20°C)1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point303.6±27.0C303.6 \pm 27.0^\circ \text{C}
Melting Point7476C74-76^\circ \text{C}
Flash Point137.4±23.7C137.4 \pm 23.7^\circ \text{C}
Vapor Pressure (25°C)0.0±0.6mmHg0.0 \pm 0.6 \, \text{mmHg}
LogP (Octanol-Water)-0.27
Refractive Index1.451

The compound’s low logP value indicates moderate hydrophilicity, facilitating its dissolution in polar aprotic solvents like toluene and dichloromethane during synthetic processes . Its crystalline structure at room temperature enables facile purification through recrystallization techniques .

Synthetic Methodologies and Optimization

The industrial synthesis of methyl 2-acetylamino-3-chloropropionate follows a sequential chlorination-acetylation protocol starting from methyl serinate hydrochloride. A patented German process (DE19941062A1) details the following optimized reaction sequence :

Chlorination with Thionyl Chloride

In a toluene solvent system, methyl serinate hydrochloride undergoes chlorination at 75°C for 6 hours using thionyl chloride (SOCl2\text{SOCl}_2) as the chlorinating agent. This step replaces the hydroxyl group at position 3 with chlorine via nucleophilic substitution, yielding methyl 2-amino-3-chloropropionate hydrochloride as an intermediate .

Acetylation with Acetyl Chloride

Without isolating the intermediate, acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) is introduced at 90°C to acetylate the primary amine. The reaction proceeds via nucleophilic acyl substitution, forming the stable acetamide derivative. Excess acetyl chloride is removed by distillation to prevent side reactions during subsequent steps .

Table 2: Key Reaction Parameters for Industrial Synthesis

ParameterChlorinationAcetylation
Temperature75°C 90°C
Time6 hours 3 hours
SolventToluene Toluene
Molar Ratio (Substrate:Reagent)1:1.5 1:1.2

Purification and Quality Control

Post-synthetic purification is critical due to the compound’s pharmaceutical applications. The crude product undergoes:

  • Activated Carbon Treatment: Removes colored impurities and residual catalysts by stirring with 5% w/v activated carbon in toluene at 90°C .

  • Ethanol Recrystallization: The purified compound is stirred with ethanol at 35°C for 3 hours, then cooled to 0°C to induce crystallization. This step achieves >99.5% purity by HPLC analysis .

The final product exhibits characteristic FT-IR absorptions at 1745 cm1^{-1} (ester C=O), 1660 cm1^{-1} (amide I), and 1540 cm1^{-1} (amide II), confirming successful synthesis .

Pharmaceutical Applications in ACE Inhibitor Synthesis

Methyl 2-acetylamino-3-chloropropionate serves as the penultimate precursor in ramipril synthesis. Its chlorine atom undergoes nucleophilic displacement with the secondary amine of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid under basic conditions, forming the critical C-N bond in the ACE inhibitor structure .

Comparative studies demonstrate that the thionyl chloride-derived compound enables 15-20% higher ramipril yields compared to phosphorus pentachloride-based routes, due to reduced phosphorous-containing byproducts that poison hydrogenation catalysts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator